(2-Tert-butylpyrazol-3-yl)methanol
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Overview
Description
(2-Tert-butylpyrazol-3-yl)methanol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a tert-butyl group at the second position and a methanol group at the third position of the pyrazole ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butylpyrazol-3-yl)methanol typically involves the reaction of tert-butylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The final step involves the reduction of the resulting pyrazole derivative to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butylpyrazol-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(2-Tert-butylpyrazol-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Tert-butylpyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(2-Tert-butylpyrazol-3-yl)methanol can be compared with other similar compounds, such as:
(2-Methylpyrazol-3-yl)methanol: Similar structure but with a methyl group instead of a tert-butyl group.
(2-Phenylpyrazol-3-yl)methanol: Contains a phenyl group instead of a tert-butyl group.
(2-Isopropylpyrazol-3-yl)methanol: Contains an isopropyl group instead of a tert-butyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2-tert-butylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)10-7(6-11)4-5-9-10/h4-5,11H,6H2,1-3H3 |
InChI Key |
YZAADOUROAUCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)CO |
Origin of Product |
United States |
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